molecular formula C8H9F3N2O2 B13232669 4,4,4-Trifluoro-3-(1-methyl-1H-imidazol-2-yl)butanoic acid

4,4,4-Trifluoro-3-(1-methyl-1H-imidazol-2-yl)butanoic acid

Cat. No.: B13232669
M. Wt: 222.16 g/mol
InChI Key: IFDSEWHXBGZYQZ-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-3-(1-methyl-1H-imidazol-2-yl)butanoic acid is a compound that features a trifluoromethyl group and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 1-methyl-1H-imidazole with a suitable trifluoromethylated precursor under controlled conditions . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods aim to optimize yield and purity while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-3-(1-methyl-1H-imidazol-2-yl)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4,4-Trifluoro-3-(1-methyl-1H-imidazol-2-yl)butanoic acid is unique due to its specific combination of a trifluoromethyl group and an imidazole ring within a butanoic acid framework. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C8H9F3N2O2

Molecular Weight

222.16 g/mol

IUPAC Name

4,4,4-trifluoro-3-(1-methylimidazol-2-yl)butanoic acid

InChI

InChI=1S/C8H9F3N2O2/c1-13-3-2-12-7(13)5(4-6(14)15)8(9,10)11/h2-3,5H,4H2,1H3,(H,14,15)

InChI Key

IFDSEWHXBGZYQZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1C(CC(=O)O)C(F)(F)F

Origin of Product

United States

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